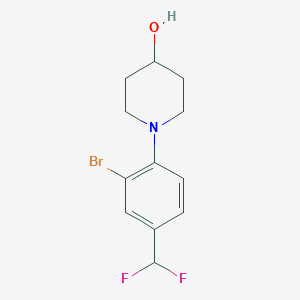
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Overview
Description
“1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14BrF2NO . It has a molecular weight of 306.15 g/mol. This compound is also known as a BRD4 inhibitor, which is a small molecule inhibitor that targets the epigenetic reader BET bromodomains.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 .It has a molecular weight of 306.15 g/mol.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Discovery of Inhibitors: 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified, where the triazine heterocycle was essential for potency and selectivity. This demonstrates the role of piperidine derivatives in developing inhibitors for biological targets (R. Thalji et al., 2013).
Radiolabeled Probes for Receptors
- Development of Radiolabeled Probes: Halogenated 4-(phenoxymethyl)piperidines were synthesized as potential δ receptor ligands. Their binding affinities and selectivities were explored, indicating the utility of piperidine derivatives in receptor studies (R. Waterhouse et al., 1997).
Synthesis and Antimicrobial Study
- Antimicrobial Properties: N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antimicrobial activity. This highlights the potential of piperidine derivatives in antimicrobial applications (H. Khalid et al., 2016).
Biological Activity and Structural Analysis
- Biological Activity and Crystal Structure: The synthesis and crystal structure of a piperidine derivative, along with its fungicidal and antiviral activities, were studied. Such research indicates the biological relevance and structural diversity of piperidine compounds (Li et al., 2015).
Enantiomeric Resolution in Pharmaceutical Studies
- Pharmaceutical Research: Enantiomeric resolution of piperidine derivatives was explored for potential pharmaceutical applications. The study of different enantiomers helps in understanding the pharmacological profiles of these compounds (I. Ali et al., 2016).
Spectroscopic Analyses for Material Characterization
- Spectroscopy and Material Science: A combined experimental and theoretical study on the molecular and vibrational structure of a piperidine derivative was conducted, demonstrating the compound's utility in material science and spectroscopy (V. Vitnik & Ž. Vitnik, 2015).
Properties
IUPAC Name |
1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO/c13-10-7-8(12(14)15)1-2-11(10)16-5-3-9(17)4-6-16/h1-2,7,9,12,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQROPLTGTFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


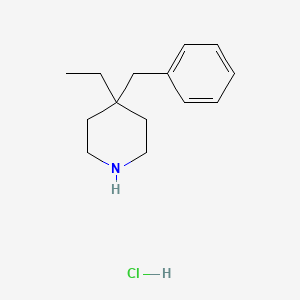

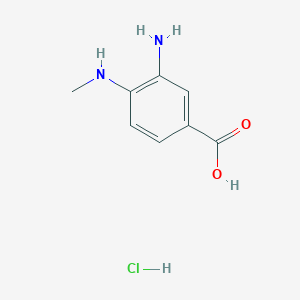

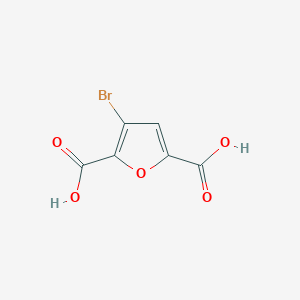
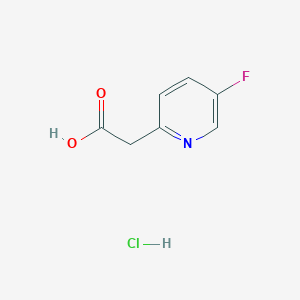
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
![1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one](/img/structure/B1382202.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
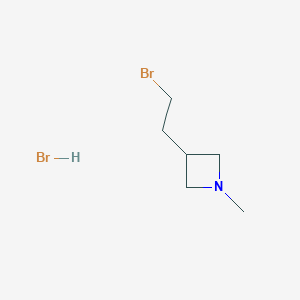
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)
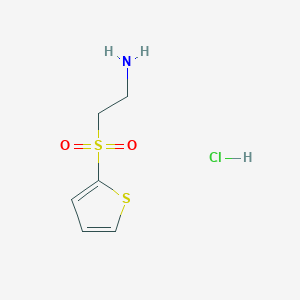
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
